4-(1h-Benzimidazol-2-yl)benzoic acid

Vue d'ensemble

Description

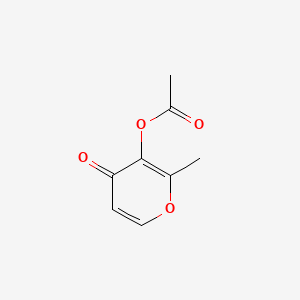

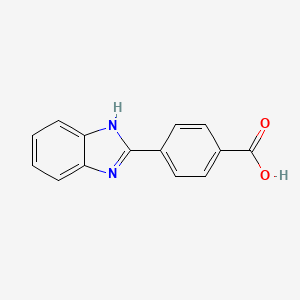

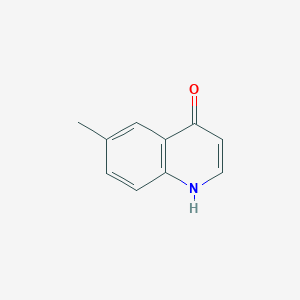

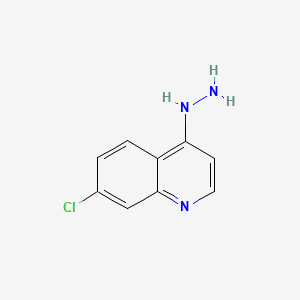

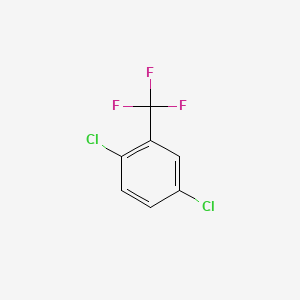

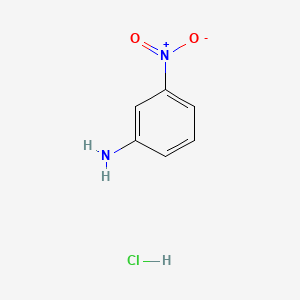

4-(1H-Benzimidazol-2-yl)benzoic acid is a compound with the molecular formula C14H10N2O2 . It is often used as a building block in molecular self-assembly engineering due to its variable conformations and coordination modes .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 4-(1H-Benzimidazol-2-yl)benzoic acid, often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 4-(1H-Benzimidazol-2-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid group . The compound has a molecular weight of 238.25 .Chemical Reactions Analysis

The compound exhibits characteristic IR absorption peaks corresponding to various functional groups, including NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .Physical And Chemical Properties Analysis

4-(1H-Benzimidazol-2-yl)benzoic acid is a solid at room temperature . It has a boiling point of 508.5±52.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm^3 .Applications De Recherche Scientifique

Corrosion Inhibition

4-(1H-Benzimidazol-2-yl)benzoic acid derivatives, such as those synthesized in a study by Rbaa et al. (2020), have been investigated for their corrosion inhibition properties. These compounds, specifically 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1) and 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)benzoic acid (QN2), have shown significant effectiveness in protecting steel against corrosion in acidic environments. The study utilizes a variety of experimental techniques, including potentiodynamic polarization and impedance spectroscopy, to evaluate the anticorrosive activity of these compounds, achieving an inhibition efficiency of up to 97.7% for QN1 at specific concentrations (Rbaa et al., 2020).

Material Synthesis and Characterization

In another study, Yang et al. (2013) synthesized two new complexes using 4-(benzimidazol-1-ylmethyl)benzoic acid as a ligand. These complexes were characterized by single-crystal X-ray diffraction among other techniques, and they exhibit unique 2-D pillar-chained frameworks. This research contributes to the understanding of the structural properties of materials synthesized with benzimidazole derivatives, potentially leading to novel applications in material science and engineering (Yang et al., 2013).

Biological Applications

Arshad et al. (2020) developed a compound based on a benzimidazole thiourea moiety, which exhibited promising activities in terms of elastase inhibition, antioxidant capacity, and DNA binding potential. This compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized and characterized, revealing its potential as a candidate for various biological applications. The study encompasses both theoretical and experimental methodologies, providing a comprehensive understanding of the compound's properties and interactions (Arshad et al., 2020).

Anticancer Research

A study by Rashid (2020) focused on the design and synthesis of bis-benzimidazole compounds with the aim of discovering new anticancer agents. These compounds were tested against a panel of cancer cell lines, showing notable activity. The research also included predictions of drug-like properties and toxicity, highlighting the potential of benzimidazole derivatives in the development of anticancer drugs (Rashid, 2020).

Quantum Computational Studies

Khanum et al. (2022) conducted experimental and theoretical studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, examining its structural, electronic, and vibrational properties. The research utilized various spectroscopic and computational techniques to elucidate the compound's characteristics, which could inform further studies on its potential applications in various fields (Khanum et al., 2022).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzoic acid, have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Future research may focus on exploring new synthetic routes and further investigating the biological activities of these compounds .

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBLZRCSSUXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353952 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1h-Benzimidazol-2-yl)benzoic acid | |

CAS RN |

66631-29-6 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)